molecular formula C23H22N2OS B2740239 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-94-7

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No. B2740239
CAS RN: 476668-94-7
M. Wt: 374.5
InChI Key: LIHLVCIMUIUDKU-MOSHPQCFSA-N
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Description

Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, also known as IBT-3MA, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Autophagy is a process that involves the degradation and recycling of damaged cellular components, and its dysregulation has been implicated in various diseases, including cancer.

Scientific Research Applications

Piezochromic Behaviors and Aggregation Enhanced Emission

A study on a diphenylacrylonitrile derivative closely related to the specified compound demonstrated clear piezochromic behaviors under hydrostatic pressure, showcasing the material's potential in sensing and display technologies. This derivative exhibited aggregation enhanced emission (AIE) effects, where its fluorescence color changed significantly under pressure, indicating distinct piezochromic behaviors without visible mechano-fluorochromic properties upon grinding. This behavior underscores the compound's utility in developing new materials with pressure-responsive optical properties (RSC Advances, 2016).

Crystal Structures of E and Z Isomers

Research involving the synthesis and crystal structure analysis of similar acrylonitrile derivatives has provided insights into the molecular architecture and isomerism of these compounds. The detailed study of E and Z isomers through X-ray crystallography facilitates understanding their structural differences and potential implications for material properties and reactivity. Such insights are crucial for the targeted design of materials and molecules with specific desired properties (Journal of Chemical Crystallography, 2008).

Synthetic Applications and Reaction Mechanisms

The synthesis and reaction mechanisms involving acrylonitrile derivatives have been explored, with findings that enhance the understanding of chemical reactions underpinning the creation of such compounds. Studies on reaction mechanisms provide a foundation for refining synthetic methods, potentially leading to more efficient and sustainable production processes for chemicals with similar structures (Drug discoveries & therapeutics, 2009).

properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-16(2)12-17-8-10-18(11-9-17)21-15-27-23(25-21)20(14-24)13-19-6-4-5-7-22(19)26-3/h4-11,13,15-16H,12H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHLVCIMUIUDKU-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

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